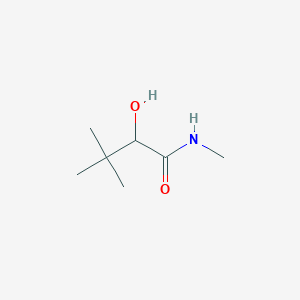

2-Hydroxy-N,3,3-trimethylbutanamide

Description

Contextualization of α-Hydroxy Amides as Key Chemical Entities

α-Hydroxy amides represent a crucial class of organic compounds characterized by a hydroxyl group and an amide functional group attached to the same carbon atom. This unique structural arrangement imparts them with a diverse range of chemical properties and biological activities, making them valuable intermediates in organic synthesis. researchgate.net Their utility spans various scientific domains, including the synthesis of biologically active molecules and as precursors for other important organic structures. researchgate.net The development of synthetic methodologies for α-hydroxy amides is an active area of research, with various strategies being explored to enhance efficiency, yield, and stereoselectivity. researchgate.net

Foundational Research Perspectives on 2-Hydroxy-N,3,3-trimethylbutanamide

This compound, a specific member of the α-hydroxy amide family, has been a subject of foundational research to elucidate its fundamental chemical and physical properties. This research has established its molecular formula as C7H15NO2 and a molecular weight of approximately 145.20 g/mol . nih.gov Key identifiers such as its CAS number (87919-98-0) have been assigned, allowing for its unambiguous identification in chemical literature and databases. nih.gov Foundational studies provide the essential data that underpins further investigation into its reactivity and potential applications.

Below is a table summarizing the key identifiers and computed properties of this compound. nih.gov

| Identifier/Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| CAS Number | 87919-98-0 |

| InChI | InChI=1S/C7H15NO2/c1-7(2,3)5(9)6(10)8-4/h5,9H,1-4H3,(H,8,10) |

| InChIKey | TVHTUPVHFMTSQT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(C(=O)NC)O |

Thematic Research Areas and Scope of Inquiry

Current research involving this compound primarily revolves around its synthesis and its role as a chemical intermediate. The exploration of efficient synthetic routes is a significant focus, aiming to produce the compound with high purity and yield. Furthermore, its structural features make it a point of interest in broader studies concerning the reactivity and properties of α-hydroxy amides. While the direct applications of this compound are still under investigation, its foundational characterization serves as a critical stepping stone for its potential use in various chemical and related industries. The scope of inquiry is currently centered on understanding its fundamental chemistry, with an eye toward unlocking its future applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

87919-98-0 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-hydroxy-N,3,3-trimethylbutanamide |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)5(9)6(10)8-4/h5,9H,1-4H3,(H,8,10) |

InChI Key |

TVHTUPVHFMTSQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)NC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Dynamics

Chemo- and Regioselective Synthesis of 2-Hydroxy-N,3,3-trimethylbutanamide

The selective construction of the this compound scaffold hinges on the precise formation of the α-hydroxy amide moiety, a common structural motif in many natural products and pharmaceuticals.

Modern Approaches to α-Hydroxy Amide Bond Formation

The synthesis of α-hydroxy amides has evolved beyond classical methods, with several modern strategies offering improved efficiency and milder reaction conditions. One prominent method involves the amination of α-hydroxy acids. This can be achieved by first converting the α-hydroxy acid into a more reactive intermediate, such as a bis-trimethylsilyl derivative, which then reacts with the desired amine. researchgate.net Subsequent hydrolysis of the silyl (B83357) ether yields the target α-hydroxy amide in high yields, a method that has proven to be general and compatible with chiral substrates. researchgate.net

Another innovative approach utilizes metal-organic frameworks (MOFs) as catalysts. For instance, a zirconium-based MOF, UiO-66(Zr), has been effectively employed in the transfer hydrogenation of α-ketoamides to produce α-hydroxy amides. researchgate.net This method offers the advantage of using a green hydrogen source, such as isopropyl alcohol, which also serves as the solvent, and the catalyst can be recovered and recycled multiple times without significant loss of activity. researchgate.net

Furthermore, multicomponent reactions, such as the Passerini three-component reaction (P-3CR), provide a direct route to α-hydroxy amides. researchgate.net By employing oxalic acid under solvent-free conditions with microwave heating, an α-acyloxy-amide intermediate is formed, which then undergoes decarbonylation and decarboxylation to yield the desired α-hydroxy amide. researchgate.net

Precursor Design and Transformation Pathways

The synthesis of this compound necessitates the careful design of precursors and the selection of appropriate transformation pathways. A common strategy begins with α-amino acids, which can be converted to α-hydroxy acids through diazotization followed by hydrolysis. researchgate.net The resulting α-hydroxy acid can then be subjected to amination to form the final amide product. researchgate.net

For the specific target molecule, 2-hydroxy-3,3-dimethylbutanoic acid would be a key precursor. This can be coupled with methylamine (B109427) to form the desired N-methyl amide. The challenge in this step lies in activating the carboxylic acid without promoting side reactions at the hydroxyl group.

Enantioselective Synthesis and Chiral Resolution Strategies

Given the chiral nature of this compound, controlling the stereochemistry at the C2 position is of paramount importance. This can be achieved through either asymmetric synthesis or the resolution of a racemic mixture.

Catalytic Asymmetric Synthesis Leading to Enantiopure this compound

While specific literature on the direct catalytic asymmetric synthesis of this compound is limited, strategies developed for related structures offer valuable insights. The asymmetric synthesis of 3-hydroxy-2-oxindoles, for example, has been successfully achieved using both chiral organocatalysts and organometallic catalysts. nih.govrsc.org These approaches often involve the enantioselective addition of a nucleophile to a prochiral ketone or imine precursor. Adapting such methodologies to an appropriate precursor of this compound could provide a direct route to the enantiopure compound.

Kinetic Resolution Techniques for Racemic Mixtures

Kinetic resolution (KR) has proven to be a highly effective method for obtaining enantiomerically enriched this compound. nih.gov A notable example involves the use of a chiral acyl-transfer catalyst in combination with a diphenylacetyl component as an acyl source. nih.gov In a specific study, the kinetic resolution of racemic 2-hydroxy-N,N,3-trimethylbutanamide was successfully demonstrated. nih.gov

The process involves the asymmetric acylation of the racemic α-hydroxy amide. The chiral catalyst selectively promotes the acylation of one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enantiomerically enriched. The efficiency of this resolution is often quantified by the selectivity factor (s).

| Substrate | Catalyst | Acylating Agent | Selectivity (s) | Reference |

|---|---|---|---|---|

| (±)-2-Hydroxy-N,N,3-trimethylbutanamide | Chiral Acyl-Transfer Catalyst | Diphenylacetic Anhydride | Not explicitly stated for this specific substrate in the provided text, but the study demonstrates successful resolution. | nih.gov |

| (±)-2-Hydroxy-N,N-dimethylamides | (R,R)-PhBox-Cu(II) complex | Benzoic Anhydride | Good to high | researchgate.net |

The resolved (S)-2-Hydroxy-N,N,3-trimethylbutanamide can be characterized using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase and spectroscopic methods. nih.gov

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 4.23 (dd, J = 7.5, 2.5 Hz, 1H), 3.56 (d, J = 7.0 Hz, 1H), 2.98 (s, 3H), 2.97 (s, 3H), 1.91–1.82 (m, 1H), 1.04 (d, J = 7.5 Hz, 3H), 0.77 (d, J = 7.5 Hz, 3H) | nih.gov |

| ¹³C NMR (125 MHz, CDCl₃) | δ 173.9, 72.1, 36.5, 35.8, 31.2, 19.7, 15.0 | nih.gov |

| HRMS (ESI) | calcd for C₇H₁₅NO₂Na [M+Na]⁺ 168.0995, found 168.0994 | nih.gov |

Diastereoselective Control in Related Amide Syntheses

The principles of diastereoselective synthesis are crucial when additional stereocenters are present in the molecule or when chiral auxiliaries are employed. A relevant example is the asymmetric synthesis of four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid starting from commercially available (+)- and (-)-pseudoephedrine (B34784) propionamide. nih.gov In this approach, the chiral auxiliary, pseudoephedrine, directs the stereochemical outcome of the alkylation of an enolate, allowing for the selective formation of specific diastereomers. This strategy of substrate-controlled diastereoselection could be conceptually applied to the synthesis of derivatives of this compound.

Elucidation of Reaction Mechanisms

The mechanism of the Passerini reaction has been a subject of extensive investigation, with evidence pointing towards two primary pathways: a concerted and an ionic (or stepwise) mechanism. The prevailing pathway is highly dependent on the solvent polarity and the nature of the reactants. wikipedia.org

The initial and critical step in the formation of this compound via the Passerini reaction is the nucleophilic addition to the carbonyl carbon of pivalaldehyde. The bulky tert-butyl group of pivalaldehyde introduces significant steric hindrance, which can profoundly influence the reaction rate and mechanism.

In non-polar solvents, the reaction is generally believed to proceed through a concerted mechanism where the carboxylic acid, pivalaldehyde, and methyl isocyanide interact in a trimolecular fashion. wikipedia.orgnih.gov Hydrogen bonding between the carboxylic acid and the carbonyl oxygen of pivalaldehyde is thought to play a crucial role, activating the carbonyl group for nucleophilic attack by the isocyanide. organic-chemistry.org

In polar solvents, an ionic or stepwise mechanism may become more favorable. wikipedia.org This pathway involves the initial protonation of the carbonyl oxygen of pivalaldehyde by the carboxylic acid, forming a highly electrophilic oxonium ion. This is followed by the nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. Subsequent attack by the carboxylate anion leads to the final product. wikipedia.org The steric bulk of the t-butyl group in pivalaldehyde can disfavor the formation of the tetrahedral intermediate required in the stepwise pathway, potentially making the concerted mechanism more dominant even in moderately polar solvents.

Recent computational studies using Density Functional Theory (DFT) have provided deeper insights into the transition states of the Passerini reaction. These studies often support a concerted mechanism, particularly in the gas phase or in non-polar solvents, highlighting a cyclic transition state. researchgate.net For sterically hindered aldehydes like pivalaldehyde, the activation energy for the concerted pathway may be lower than for the formation of a discrete nitrilium ion intermediate.

Table 1: Mechanistic Pathways in the Synthesis of this compound

| Mechanistic Pathway | Key Characteristics | Influencing Factors |

| Concerted | Trimolecular reaction; Cyclic transition state; Generally favored in non-polar solvents. wikipedia.orgnih.gov | Low solvent polarity; Steric hindrance of the aldehyde. |

| Stepwise (Ionic) | Formation of a nitrilium ion intermediate; Favored in polar, protic solvents. wikipedia.org | High solvent polarity; Presence of strong acids. |

The stereochemical outcome of the Passerini reaction, particularly when a chiral center is formed, is intimately linked to whether the reaction proceeds through a concerted or a stepwise mechanism. A concerted reaction, proceeding through a highly organized, cyclic transition state, generally offers a higher degree of stereocontrol. nih.gov In contrast, a stepwise mechanism involving a more flexible, open-chain intermediate like a nitrilium ion can lead to a loss of stereochemical information and result in a mixture of stereoisomers. nih.gov

For the synthesis of this compound from achiral precursors (pivalaldehyde and methyl isocyanide), the newly formed stereocenter at the α-carbon would result in a racemic mixture. However, if a chiral carboxylic acid or a chiral catalyst is employed, the concerted nature of the Passerini reaction can allow for effective transfer of chirality to the product. The rigid transition state of the concerted pathway would favor one diastereomer over the other.

The steric hindrance imposed by the t-butyl group of pivalaldehyde can play a significant role in dictating the facial selectivity of the nucleophilic attack by the isocyanide. This steric influence can be exploited in asymmetric catalysis to achieve high enantioselectivity. broadinstitute.org The catalyst can coordinate to the carbonyl group, creating a chiral environment that directs the approach of the incoming nucleophile.

The transformation of the starting materials into this compound involves a complex sequence of bond-breaking and bond-forming events. In the context of the generally accepted concerted mechanism for the Passerini reaction, the key bond formations are the C-C bond between the isocyanide carbon and the carbonyl carbon of pivalaldehyde, and the C-O bond between the carbonyl carbon and the carboxylic acid oxygen. nih.gov

The activation of the amide bond in the resulting this compound can be a challenging endeavor due to its inherent stability arising from resonance. However, under specific conditions, such as in the presence of certain enzymes or metal catalysts, the amide bond can be cleaved. rsc.org These transformations are crucial in various biological and synthetic contexts, though they are not part of the formation of the title compound itself.

Sophisticated Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is pivotal in modern chemistry for the unambiguous determination of molecular structures. For 2-Hydroxy-N,3,3-trimethylbutanamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural portrait.

Nuclear Magnetic Resonance (NMR) Profiling of this compound

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound, recorded in water at 600 MHz, displays distinct signals that correspond to the different types of protons present in the molecule. hmdb.ca The experimental data reveals four primary signals. hmdb.ca A doublet of doublets centered at approximately 2.42 ppm is assigned to the two protons on the nitrogen-adjacent methyl group. hmdb.ca Another doublet of doublets appears around 2.32 ppm. hmdb.ca A doublet at 1.20 ppm corresponds to the methyl group protons. hmdb.ca The most downfield signal, a doublet of doublets between 4.13 and 4.19 ppm, is attributed to the proton attached to the carbon bearing the hydroxyl group. hmdb.ca The splitting patterns (doublet of doublets and doublets) arise from the spin-spin coupling between neighboring, non-equivalent protons, providing valuable information about the connectivity of the atoms.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.13-4.19 | dd | CH-OH |

| 2.42 | dd | N-CH₃ |

| 2.32 | dd | N-CH₃ |

| 1.20 | d | C(CH₃)₃ |

Data sourced from experimental ¹H NMR spectrum (600 MHz, H₂O). hmdb.ca

Vibrational Spectroscopy: Infrared (IR) for Functional Group Signatures

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. A strong absorption peak around 1640 cm⁻¹ would correspond to the C=O stretching vibration of the amide group. The N-H stretching vibration of the secondary amide would likely appear as a peak in the 3300-3100 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the methyl and tert-butyl groups would be observed in their typical regions.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular mass of a compound, which in turn can be used to deduce its elemental composition. For this compound, with a molecular formula of C₇H₁₅NO₂, the calculated monoisotopic mass is 145.1103 g/mol . nih.gov Experimental HRMS data would be expected to confirm this value with a high degree of accuracy. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for amides and alcohols would be expected, such as the loss of the tert-butyl group or cleavage adjacent to the carbonyl or hydroxyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for separating and identifying individual components within a mixture. For the analysis of this compound, GC-MS provides a robust method for its detection and structural confirmation, particularly in complex matrices where it might coexist with precursors, byproducts, or other related compounds. The process begins with the injection of the sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's volatility and interaction with the column's stationary phase; compounds with higher volatility and less affinity for the stationary phase elute faster.

Once separated, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound (molar mass: 145.20 g/mol ) is characterized by specific fragmentation patterns. nih.gov While the molecular ion peak [M]+ at m/z 145 may be observed, α-cleavage (cleavage of the C-C bond adjacent to a functional group) is a common fragmentation pathway for amides and alcohols. libretexts.org For this compound, cleavage between the carbonyl group and the α-carbon, or between the α-carbon and the tert-butyl group, would lead to significant fragment ions. The NIST library data for this compound indicates a total of 59 peaks in its mass spectrum, with the most prominent peak (base peak) appearing at an m/z of 89. nih.gov This fragmentation provides definitive structural information, allowing for its unambiguous identification in a sample mixture. researchgate.netresearchgate.net

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₅NO₂ | nih.gov |

| Molecular Weight | 145.20 g/mol | nih.gov |

| Primary Fragmentation Ion (Base Peak) | m/z 89 | nih.gov |

| Total Number of Peaks in Mass Spectrum | 59 | nih.gov |

Chromatographic Purity and Enantiomeric Excess Determination

The presence of a stereocenter at the second carbon position (C2) means that this compound exists as a pair of enantiomers. Determining the purity of these enantiomers, or the enantiomeric excess (e.e.), is critical in many applications. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, enabling the separation and quantification of the individual enantiomers. heraldopenaccess.usuma.es

Direct chiral HPLC methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely effective for separating a broad range of chiral compounds, including those with hydroxyl and amide functional groups. eijppr.comnih.govmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. chromatographyonline.com

For the analysis of α-hydroxy amides, the mobile phase composition, typically a mixture of a nonpolar alkane (like hexane) and a polar alcohol (like isopropanol (B130326) or ethanol), is carefully optimized to achieve baseline resolution of the enantiomeric peaks. chromatographyonline.com The enantiomeric excess can then be accurately calculated by comparing the integrated peak areas of the two separated enantiomers in the resulting chromatogram. nih.gov

Table 2: Typical Chiral HPLC Parameters for α-Hydroxy Amide Separation

| Parameter | Typical Value/Condition | Reference |

| Stationary Phase | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | eijppr.commdpi.com |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | chromatographyonline.com |

| Detection | UV at an appropriate wavelength (e.g., 220 nm) | uma.es |

| Flow Rate | 0.5 - 1.5 mL/min | chromatographyonline.com |

X-ray Diffraction Analysis of Related α-Hydroxy Amide Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules within a crystal lattice. youtube.comlibretexts.org While a specific crystal structure for this compound is not publicly documented, analysis of structurally similar α-hydroxy amides provides significant insight into its likely solid-state conformation and intermolecular interactions. researchgate.net

Studies on related α-hydroxy amides and carboxylic acids reveal that hydrogen bonding is a dominant force in their crystal structures. researchgate.netmdpi.com The hydroxyl and amide groups are excellent hydrogen bond donors and acceptors. It is highly probable that this compound would form extensive intermolecular hydrogen bond networks, potentially involving the amide N-H group donating to a neighboring carbonyl oxygen (forming R²₂(8) motifs) or the hydroxyl group donating to either the carbonyl or another hydroxyl oxygen. mdpi.comnih.gov These interactions dictate the supramolecular assembly, leading to organized structures like chains or sheets. mdpi.com The resulting crystallographic data, including bond lengths, bond angles, and torsion angles, provide an unambiguous confirmation of the compound's constitution and stereochemistry. nih.govnih.gov

Table 3: Representative Crystallographic Data for Related Amide Structures

| Parameter | Example Details | Reference |

| Crystal System | Monoclinic, Orthorhombic, etc. | nih.gov |

| Space Group | e.g., P2₁, P2₁2₁2₁ | nih.gov |

| Dominant Intermolecular Interactions | Hydrogen bonding (N-H···O=C, O-H···O=C) | researchgate.netmdpi.com |

| Common Supramolecular Motifs | Chains, Dimers (e.g., R²₂(8) synthons) | mdpi.comnih.gov |

Theoretical Chemistry and Computational Investigations

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in modeling the electronic environment of molecules. nih.gov For 2-Hydroxy-N,3,3-trimethylbutanamide, DFT calculations can illuminate its fundamental chemical nature.

The synthesis and reactivity of this compound can be computationally modeled to understand the underlying mechanisms. For instance, the synthesis of α-hydroxy amides can occur through various routes, and computational chemistry can predict the most energetically favorable pathways. researchgate.net By calculating the geometries and energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

Table 1: Hypothetical Calculated Energetics for the Aminolysis of a Precursor Ester This table presents hypothetical data for illustrative purposes, based on typical computational outputs.

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (Forward Reaction) | +15.2 |

| Enthalpy of Reaction | -5.7 |

The presence of a hydroxyl group and an amide linkage in this compound suggests the possibility of intramolecular hydrogen bonding. This interaction can significantly influence the molecule's conformational preferences and, consequently, its physical and biological properties. nih.govmdpi.com Computational conformational analysis can identify the most stable conformers and quantify the energy differences between them. mdpi.comnih.gov

A key intramolecular interaction to investigate would be the hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen. The strength of this bond can be estimated by analyzing the geometry of the optimized conformers and through methods like the Atoms in Molecules (AIM) theory. researchgate.net The conformational landscape would likely be characterized by several low-energy structures corresponding to different rotational isomers (rotamers) around the C-C and C-N bonds.

Table 2: Hypothetical Relative Energies of Conformers of this compound This table presents hypothetical data for illustrative purposes.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Intramolecular H-bond (O-H···O=C) |

|---|---|---|---|

| A (Global Minimum) | O-C-C-N: ~60 | 0.00 | Yes |

| B | O-C-C-N: ~180 | +2.5 | No |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the hydroxyl oxygen and the amide nitrogen, indicating these sites as potential centers for nucleophilic attack. The LUMO is likely to be centered on the carbonyl carbon, marking it as the primary site for electrophilic attack.

The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. These orbital characteristics are crucial for predicting how the molecule will interact with other chemical species.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound in different environments, such as in solution. nih.govmdpi.comnih.govyoutube.com MD simulations model the movement of atoms over time, providing a detailed picture of conformational flexibility, solvent interactions, and the time evolution of intramolecular hydrogen bonds. acs.org

By simulating the molecule in a solvent box (e.g., water or chloroform), one can observe the stability of different conformers and the dynamics of the intramolecular hydrogen bond. The simulation can reveal whether the hydrogen bond is persistent or if it frequently breaks and reforms. Furthermore, MD simulations can be used to calculate properties such as the radial distribution function between the molecule and solvent molecules, providing a detailed view of the solvation shell.

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. gardp.org In the context of this compound, if it were being investigated as a potential bioactive agent, in silico SAR methods would be invaluable. nih.govestranky.skyoutube.com

By creating a library of virtual derivatives of this compound with modifications to the N-methyl group, the tert-butyl group, or the hydroxyl group, it is possible to calculate various molecular descriptors for each derivative. These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and lipophilicity (e.g., logP). These descriptors can then be correlated with experimentally determined biological activity (if available) to build a predictive QSAR model. Such models can guide the synthesis of new derivatives with potentially enhanced activity.

Computational Spectroscopy for Prediction and Interpretation of Spectral Data

Computational methods can predict various types of spectra, which can be used to interpret experimental data or to identify the compound. For this compound, the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra are of particular interest.

DFT calculations can provide accurate predictions of the vibrational frequencies. nih.gov The calculated IR spectrum would show characteristic peaks for the O-H stretch, N-H stretch (if present in a secondary amide analogue), and the C=O stretch of the amide group. The position of the C=O stretching frequency would be sensitive to the presence and strength of the intramolecular hydrogen bond, with a lower frequency expected for the hydrogen-bonded conformer. spectroscopyonline.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated chemical shifts, when compared to experimental spectra, can help in the structural elucidation and conformational analysis of the molecule in solution.

Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for the Most Stable Conformer of this compound This table presents hypothetical data for illustrative purposes.

| Spectral Data | Predicted Value |

|---|---|

| IR: ν(O-H) | ~3450 cm⁻¹ (H-bonded) |

| IR: ν(C=O) | ~1650 cm⁻¹ (H-bonded) |

| ¹H NMR: δ(OH) | ~4.5 ppm |

Biochemical Pathways and Intermolecular Interactions

Enzymatic Substrate and Inhibitor Studies

The N-hydroxybutanamide scaffold is a key feature in a variety of enzyme inhibitors. nih.gov Although direct enzymatic studies on 2-Hydroxy-N,3,3-trimethylbutanamide are not extensively documented in publicly available research, the activities of its structural analogs provide a basis for understanding its potential biochemical roles.

Modulation of Specific Enzyme Activities by this compound and Analogs

Research into N-hydroxybutanamide derivatives has revealed their potential to modulate the activity of metalloenzymes. For instance, certain N-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases. nih.gov One study highlighted that a new iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated inhibitory effects on MMP-2, MMP-9, and MMP-14, with an IC50 value in the micromolar range. nih.gov This suggests that compounds containing the N-hydroxybutanamide core can interact with and modulate the activity of these enzymes. The specific substitution pattern on the butanamide structure, such as the N,3,3-trimethyl configuration in the compound of interest, would theoretically influence the specificity and potency of such interactions.

Characterization of Binding to Protein Targets and Active Sites

The inhibitory action of N-hydroxybutanamide derivatives is often attributed to their ability to chelate the zinc ion within the active site of metalloenzymes like MMPs. wikipedia.org This interaction is a common mechanism for many MMP inhibitors. wikipedia.org The hydroxamic acid moiety (-CONHOH) present in these molecules is a key pharmacophore that coordinates with the catalytic zinc atom, thereby blocking the enzyme's activity. wikipedia.org While the precise binding mode of this compound has not been empirically determined, it is plausible that it would follow a similar mechanism, with the tert-butyl group at the 3-position potentially influencing its fit and orientation within the enzyme's active site pockets.

Insights from Matrix Metalloproteinase (MMP) Inhibitor Research

The field of MMP inhibitor research offers significant insights into the potential activity of this compound. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. wikipedia.orgscbt.com Their overexpression is implicated in various pathological processes, making them a target for therapeutic intervention. wikipedia.org

Numerous MMP inhibitors have been developed, with many incorporating a hydroxamate group to chelate the active site zinc. scbt.com The specificity of these inhibitors is often dictated by the side chains that interact with the S1' subsite of the MMP. nih.gov For example, inhibitors with bulky side chains may show selectivity for MMPs with deeper S1' pockets. nih.gov Given the tert-butyl group in this compound, it could theoretically exhibit some degree of selectivity, although this remains to be experimentally verified.

Table 1: Examples of MMP Inhibitors and their Characteristics

| Inhibitor Name | Target MMPs | IC50 Values | Key Structural Features |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1–1.5 μM nih.gov | N-hydroxybutanamide core nih.gov |

| MMP-2/MMP-9 Inhibitor II | MMP-2, MMP-9 | 17 nM (MMP-2), 30 nM (MMP-9) | N-sulfonylamino acid derivative |

| PD166793 (MMP-2/MMP-3 Inhibitor III) | MMP-2, MMP-3, MMP-13 | 47 nM (MMP-2), 12 nM (MMP-3), 8 nM (MMP-13) sigmaaldrich.comsigmaaldrich.com | Biphenylsulfonylvaline compound sigmaaldrich.comsigmaaldrich.com |

| TAPI-2 | MMPs | Not specified | Electrophilic nature, forms covalent bonds with zinc scbt.com |

| Tanomastat | MMPs | Not specified | Selective binding to active sites, steric hindrance scbt.com |

| Phosphoramidon | MMPs | Not specified | Forms stable complexes with active sites scbt.com |

This table presents data for various MMP inhibitors to provide context for the potential activity of this compound. Data for the target compound is not available.

Metabolomic Profiling and Biological Origin Studies

The natural occurrence and metabolic fate of this compound are not well-established in scientific literature.

Potential Participation in Amino Acid Metabolism Pathways

Given its structural similarity to amino acid derivatives, it is conceivable that this compound could be synthetically derived from or interact with amino acid metabolic pathways. The core structure is related to butanamide, and the presence of a hydroxyl group suggests potential enzymatic modification, such as hydroxylation, of a precursor molecule.

The related compound, 2-Amino-N,3,3-trimethylbutanamide, is a derivative of valine, an essential amino acid. drugbank.com This suggests that the carbon skeleton of this compound could potentially originate from branched-chain amino acid metabolism. However, without direct experimental evidence, its role in these pathways remains speculative.

Identification of Previously Uncharacterized Biological Roles

The biological role of this compound is yet to be fully characterized. As a butanamide derivative, it belongs to a class of compounds with diverse biological activities. ontosight.aiontosight.ai Some butanamides have been investigated for their potential as pharmaceutical agents, exhibiting activities such as enzyme inhibition or receptor modulation. ontosight.ainih.gov However, without specific studies on this compound, its precise biological functions remain speculative. Further research, including high-throughput screening and target identification studies, would be necessary to elucidate its potential roles in biological systems.

Receptor Interaction and Molecular Recognition Studies

Direct research on the receptor interactions and molecular recognition of this compound is not prominently featured in publicly accessible scientific databases. The study of how a ligand, such as this compound, binds to a receptor is fundamental to understanding its potential pharmacological effects.

Methods for Assessing Ligand-Receptor Binding (e.g., X-ray Fluorescence-based methods)

A variety of biophysical techniques are employed to study the binding of ligands to their receptors. These methods provide crucial data on binding affinity, kinetics, and thermodynamics.

X-ray Fluorescence (XRF) is a non-destructive analytical technique that can be used to determine the elemental composition of a sample. thermofisher.comwikipedia.org In the context of ligand-receptor binding, XRF is not a primary method for directly measuring the binding event itself. However, it can be utilized in specialized applications, for instance, by incorporating a heavy atom into the ligand or receptor and measuring its fluorescent signal to quantify the complex. The basic principle of XRF involves bombarding a sample with high-energy X-rays, which causes the ejection of inner shell electrons from atoms in the sample. thermofisher.comhoriba.com When electrons from higher energy shells fill these vacancies, they emit fluorescent X-rays with energies characteristic of each element. thermofisher.comhoriba.com

Other more common methods for assessing ligand-receptor binding include:

Radioligand Binding Assays: These assays use a radioactively labeled ligand to quantify its binding to a receptor. sygnaturediscovery.com

Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Fluorescence Resonance Energy Transfer (FRET) utilize fluorescently labeled ligands to monitor binding events. sygnaturediscovery.comresearchgate.net These methods are well-suited for high-throughput screening. researchgate.net

Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized receptor.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction.

An interactive table summarizing these methods is provided below:

| Method | Principle | Label Required? | Information Obtained |

| X-ray Fluorescence (XRF) | Elemental analysis based on characteristic X-ray emission. | Can be used with heavy atom labeling. | Elemental composition, indirect binding quantification. |

| Radioligand Binding Assay | Detection of radioactivity from a labeled ligand bound to a receptor. | Yes (radioisotope) | Binding affinity (Kd), receptor density (Bmax). |

| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light upon binding. | Yes (fluorophore) | Binding affinity (Kd), IC50 values. |

| FRET | Energy transfer between two light-sensitive molecules in close proximity. | Yes (two fluorophores) | Proximity of molecules, binding events. |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | No | Binding affinity (Kd), kinetics (kon, koff). |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | No | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |

Stereochemical Influence on Biological Recognition

The stereochemistry of a molecule is often a critical determinant of its biological activity. This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two different stereoisomers (enantiomers). Biological systems, being chiral themselves, frequently exhibit stereospecificity, where one enantiomer of a drug may have significantly higher activity or a different biological effect than the other. ontosight.ai While specific studies on the stereochemical influence of this compound are not available, it is a fundamental principle in medicinal chemistry that the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like enzymes and receptors.

Development and Study of 2 Hydroxy N,3,3 Trimethylbutanamide Derivatives and Analogs

Design and Synthesis of Modified α-Hydroxy Amides

The modification of the 2-hydroxy-N,3,3-trimethylbutanamide structure has led to the successful design and synthesis of a class of aminophenol organocatalysts. A notable example is the work from the Hoveyda research group, which has developed catalysts for enantioselective additions of allylboron compounds to various carbonyls.

One such derivative is (S)-2-((2-Hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide. mdpi.com This compound is synthesized from (S)-2-amino-N,N,3-trimethylbutanamide, which is derived from the parent α-hydroxy amide. The synthesis involves the reductive amination of a substituted salicylaldehyde (B1680747) with the chiral amine. The bulky triphenylsilyl group on the phenol (B47542) ring is a key design element, intended to create a specific steric environment around the catalytic site to influence the stereochemical outcome of the reactions it catalyzes.

Other synthesized analogs include:

(S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide mdpi.com

(S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide mdpi.com

(2S,3R)-3-(Benzyloxy)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N-dimethylbutanamide mdpi.com

The general synthetic approach for these modified α-hydroxy amides involves the coupling of a chiral amine, derived from an amino acid, with a carboxylic acid. Chiral primary α-amino amides are particularly valuable as they are readily synthesized, stable in air, and allow for the introduction of a wide range of functional groups. researchgate.net

Structure-Function Relationship Investigations for Scaffold Optimization

Investigations into the structure-function relationships of these modified α-hydroxy amide scaffolds have been crucial for optimizing their catalytic performance. The primary application of these derivatives has been in organocatalysis, where the catalyst's structure dictates the enantioselectivity and efficiency of the chemical transformation.

For the aminophenol catalysts derived from this compound, the key structural features that influence their function are:

The Chiral Backbone: The (S)-configuration of the starting amino amide is fundamental in inducing chirality in the products of the catalyzed reactions.

The Aminophenol Moiety: The hydroxyl group of the phenol and the secondary amine form a binding pocket for the substrates. This bifunctional nature, with both a Brønsted acid (the phenol) and a Lewis base (the amine), is a common feature in many effective organocatalysts.

Steric Hindrance: The substituents on the phenyl ring of the aminophenol play a critical role in creating a defined chiral environment. For instance, the bulky tert-butyl or triphenylsilyl groups are strategically placed to block one face of the approaching substrate, thereby directing the reaction to proceed with a specific stereochemistry.

Systematic studies on related butanamide derivatives have shown that modifications to the chemical structure can significantly alter their pharmacological profiles, highlighting the importance of the specific arrangement of functional groups for biological interactions.

Synthesis of Protected Forms and Precursors for Complex Molecules

The synthesis of more complex molecules and catalysts based on the this compound scaffold often requires the use of protected forms of the parent molecule or its derivatives. Protecting groups are temporarily installed on reactive functional groups, such as the hydroxyl and amino moieties, to prevent them from undergoing unwanted reactions during subsequent synthetic steps.

For example, in the synthesis of chiral primary α-amino amide organocatalysts, N-Cbz-protected threonine amino acids have been utilized as precursors. researchgate.net The benzyloxycarbonyl (Cbz) group protects the amine during the initial coupling reactions and can be selectively removed later in the synthetic sequence.

The synthesis of enantiomerically enriched protected 2-amino-, 2,3-diamino-, and 2-amino-3-hydroxypropylphosphonates has been achieved starting from N-protected (aziridin-2-yl)methylphosphonates. nih.gov This demonstrates the use of protecting groups like Boc (tert-butoxycarbonyl) and Bn (benzyl) in the synthesis of complex amino-functionalized molecules. These strategies allow for the regioselective manipulation of the molecule to build up molecular complexity.

In the context of preparing derivatives of this compound, the hydroxyl group could be protected as a silyl (B83357) ether (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl ether), and the amide nitrogen could be protected if necessary, although it is generally less reactive. These protected intermediates would then allow for modifications at other positions of the molecule without interference from the more reactive functional groups.

Exploration of Related Butanamide Structures with Diverse Chemical Functions

The butanamide chemical framework is a versatile scaffold found in a variety of molecules with diverse chemical and biological functions. The exploration of structures related to this compound has led to the discovery of compounds with a range of applications.

For instance, some butanamide derivatives have been investigated for their potential as anticonvulsants and as inhibitors of histone deacetylases. The modification of the butanamide backbone with different substituents can lead to compounds with significant biological activity.

The synthesis of N-hydroxybutanamide derivatives has been explored, leading to compounds with potential antitumor and antimetastatic effects through the inhibition of matrix metalloproteinases (MMPs). This highlights how the introduction of a hydroxamic acid functionality into a butanamide structure can impart potent biological activity.

Furthermore, chiral α-amino amides derived from various amino acids serve as precursors to a wide array of organocatalysts. These catalysts are employed in numerous asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, demonstrating the broad utility of the butanamide motif in synthetic chemistry.

Below is a table summarizing some of the butanamide derivatives and their functions:

| Compound Name | Key Structural Features | Function/Application |

| (S)-2-((2-Hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide | Aminophenol with bulky silyl group | Organocatalyst for enantioselective allylboron additions mdpi.com |

| (S)-2-((3-(tert-butyl)-2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide | Aminophenol with bulky tert-butyl group | Organocatalyst for enantioselective allylboron additions mdpi.com |

| N-Hydroxybutanamide derivatives | Contains a hydroxamic acid group | Antitumor and antimetastatic agents (MMP inhibitors) |

| Chiral primary α-amino amides | Derived from various amino acids | Versatile organocatalysts for asymmetric synthesis researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Hydroxy-N,3,3-trimethylbutanamide?

- Methodology : Synthesis typically involves stereoselective routes using chiral catalysts or thiourea-based intermediates. For example, coupling reactions with (2S)-2-[[(1R,2R)-2-aminocyclohexyl]carbamothioylamino]-N-benzhydryl-N,3,3-trimethylbutanamide as a catalyst in toluene under reflux conditions (70–90°C) yield enantiomerically pure products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

- Key Steps : Monitor reaction progress using TLC, and confirm stereochemistry via chiral HPLC or polarimetry .

Q. How can researchers characterize the physicochemical properties of this compound?

- Analytical Techniques :

- Solubility : Measure in aqueous buffers (e.g., 69 g/L at 25°C) using gravimetric analysis or UV-Vis spectroscopy .

- LogP : Determine via shake-flask method (reported logP = 1.197) or computational tools like ChemAxon .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., boiling point ~266.8°C at 760 Torr) .

Q. What safety precautions are recommended for handling this compound?

- PPE : Wear butyl rubber gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in sealed containers at room temperature, away from moisture and oxidizers .

Advanced Research Questions

Q. How does stereochemistry at the C2 position affect biological activity?

- Experimental Design : Compare (S)- and (R)-enantiomers in receptor-binding assays (e.g., enzyme inhibition or cell-based models). For instance, the (S)-enantiomer may show higher affinity due to spatial compatibility with chiral binding pockets .

- Validation : Use X-ray crystallography or molecular docking to correlate stereochemistry with target interactions .

Q. What strategies resolve contradictions in reported solubility or stability data?

- Case Study : If solubility values conflict (e.g., 69 g/L vs. lower values in other studies), replicate experiments under controlled conditions (pH, temperature, solvent purity). Validate via HPLC to rule out degradation .

- Statistical Analysis : Apply ANOVA to assess variability across experimental setups (e.g., agitation speed, particle size) .

Q. How to investigate interactions with biological targets like enzymes or membranes?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

- Molecular Dynamics Simulations : Model membrane permeability using logP and PSA (55.12 Ų) to predict blood-brain barrier penetration .

Q. What advanced methods enable stereoselective synthesis of derivatives for SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.